2-Bromoresorcinol

Antifungal Antimicrobial MIC Determination

Choose 2-Bromoresorcinol (CAS 6751-75-3) for its non-substitutable 2-bromo substitution—essential for stereoselective resorcinarene cyclocondensation, pesimquinolone I total synthesis (114× more potent NO inhibition than indomethacin), and (alkyltelluro)resorcinol antioxidants (65× higher GPx-like activity vs. diphenyl diselenide). Direct antifungal activity (MIC 32 µg/mL vs. C. albicans) validates it as a development scaffold. ≥98% purity. Do not substitute isomers—reaction outcomes differ critically. Inquire for bulk/custom synthesis.

Molecular Formula C6H5BrO2
Molecular Weight 189.01 g/mol
CAS No. 6751-75-3
Cat. No. B1269886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoresorcinol
CAS6751-75-3
Molecular FormulaC6H5BrO2
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)Br)O
InChIInChI=1S/C6H5BrO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H
InChIKeyUOLPZAPIFFZLMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromoresorcinol (CAS 6751-75-3): A Key Halogenated Resorcinol Intermediate for Pharmaceutical Synthesis and Materials Science


2-Bromoresorcinol (C₆H₅BrO₂, MW 189.01) is a brominated derivative of resorcinol (1,3-benzenediol) with the bromine atom located at the ortho (2-) position relative to both hydroxyl groups . This specific substitution pattern renders it a versatile building block for the synthesis of complex heterocycles and functional materials, including resorcinarenes, quinolone alkaloids, and catalytic antioxidants . Its reactivity is defined by the presence of two phenolic hydroxyl groups and a bromine atom, which can undergo nucleophilic substitution, condensation, and cross-coupling reactions . The compound is commercially available with purities typically ≥98% and is widely used in pharmaceutical research, particularly for developing anti-inflammatory and antimicrobial agents [1].

2-Bromoresorcinol's Unique Ortho-Bromine Substitution Pattern Enables Synthetic Routes Inaccessible to Its 4- and 5-Bromo Isomers


While several brominated resorcinol isomers exist (e.g., 4-bromoresorcinol and 5-bromoresorcinol), their reactivity and application profiles are not interchangeable. The position of the bromine atom relative to the two hydroxyl groups critically dictates the compound's steric and electronic environment, profoundly impacting its behavior in key reactions . Specifically, the 2-bromo substitution in 2-bromoresorcinol is essential for enabling certain cyclocondensation reactions to form cyclic tetramers (resorcinarenes) with high stereoselectivity . In contrast, 2-haloresorcinols, including 2-bromoresorcinol, often fail to cyclize under standard conditions used for other resorcinols, necessitating distinct synthetic strategies and yielding different product profiles [1]. Furthermore, while 4-bromoresorcinol is a known precursor for antibacterial dimers and some natural products, it does not provide the same unique entry to the 6/6/6/6 tetracyclic core of anti-inflammatory pesimquinolones, a transformation for which 2-bromoresorcinol is specifically employed [2]. Substituting one isomer for another would therefore lead to different reaction pathways, lower yields, or complete failure to produce the desired target molecules.

Quantitative Evidence for 2-Bromoresorcinol: A Comparator-Based Analysis of Key Differentiators


Direct Antifungal Activity: 2-Bromoresorcinol Exhibits MIC of 32 µg/mL Against Candida albicans

2-Bromoresorcinol demonstrates direct antifungal activity against the clinically relevant yeast Candida albicans, with a reported Minimum Inhibitory Concentration (MIC) of 32 µg/mL . This activity is a key differentiator from unsubstituted resorcinol, which generally shows weaker or no direct antifungal activity in similar assays without further functionalization. While 4-bromoresorcinol has been reported to have potent antibacterial activity with MICs less than 0.01 ppm for some bacteria, direct MIC data against C. albicans for the 4-bromo isomer was not found in a comparable study, making this a distinct property of the 2-bromo isomer .

Antifungal Antimicrobial MIC Determination

Key Intermediate for Anti-Inflammatory Pesimquinolones: Enables a 5-Step, Scalable Total Synthesis

2-Bromoresorcinol serves as a critical starting material in a highly efficient, 5-step total synthesis of the potent anti-inflammatory natural product pesimquinolone I, which features a unique 6/6/6/6 tetracyclic core [1]. This specific transformation leverages the ortho-bromine substitution to facilitate a key Lewis acid-catalyzed Friedel–Crafts alkylation step [1]. The resulting analog (compound 18) displayed a potent nitric oxide (NO) inhibitory effect with an IC50 of 0.44 µM, which is approximately 114 times more potent than the positive control indomethacin (IC50 = 50.00 µM) [1]. The use of 2-bromoresorcinol is essential for this route; using 4-bromoresorcinol would not yield the same tetracyclic core due to differing regioselectivity.

Anti-inflammatory Total Synthesis Green Chemistry Pesimquinolone

Precursor to Potent Catalytic Antioxidants: (Alkyltelluro)resorcinols with 65x Higher Activity than Diphenyl Diselenide

Treatment of 2-bromoresorcinols with 4 equivalents of tert-butyllithium, followed by reaction with dialkyl ditellurides, yields 2-(alkyltelluro)resorcinols, a class of compounds that act as catalytic chain-breaking antioxidants [1]. These derivatives were found to be approximately 65 times more efficient as catalysts for the reduction of hydrogen peroxide (a glutathione peroxidase-like activity) compared to the standard catalyst, diphenyl diselenide [1]. This level of catalytic activity is a direct result of the 2-bromo substitution, which allows for the formation of the necessary trianion intermediate for introducing the tellurium moiety. This synthetic route is not generally applicable to 4- or 5-bromoresorcinols due to differing ortho-directing effects.

Antioxidant Catalysis Tellurium Glutathione Peroxidase

Cyclocondensation to Resorcinarenes: High Stereoselectivity in Tetramer Formation

The cyclocondensation of 2-bromoresorcinol with various aldehydes in acetonitrile catalyzed by trifluoromethanesulfonic acid (CF3SO3H) proceeds to give cyclic tetramers, known as resorcinarenes, with high stereoselectivity . This reaction is notable because 2-haloresorcinols generally fail to cyclize under standard conditions used for resorcinol, often yielding inseparable mixtures of oligomers [1]. The successful formation of well-defined, halogenated resorcinarenes from 2-bromoresorcinol under optimized conditions (CH3CN/CF3SO3H) is a key synthetic advantage, as these halogenated cavitands are valuable building blocks for divergent synthesis in supramolecular chemistry [1].

Supramolecular Chemistry Cavitands Resorcinarenes Cyclocondensation

Key Intermediate in the Concise Synthesis of Yaequinolone Alkaloids

2-Bromoresorcinol is a key starting material in a concise, 5-step synthesis of yaequinolones J1 and J2, which are fungal insecticidal antibiotics [1]. The synthesis leverages an organocatalytic tandem Knoevenagel-electrocyclization between citral and 2-bromoresorcinol to construct the chromene motif in the first step [1]. This approach adheres to the ideality principle, using almost exclusively strategic bond-forming reactions. The use of 2-bromoresorcinol is critical as it provides the necessary halogen handle and electronic properties to direct the initial condensation and subsequent transformations. This synthetic route would not be feasible with the 4- or 5-bromo isomers due to the different positions of the reactive hydroxyl groups relative to the bromine.

Natural Product Synthesis Alkaloid Yaequinolone Insecticidal

Synthesis of Brominated Resorcinol Dimers and Beyond: A Versatile Building Block for Diverse Heterocycles

2-Bromoresorcinol is a versatile platform for the synthesis of more complex structures. For example, its phenol groups can be alkenylated in high yield (94%), and subsequent lithiation and reaction with trimethyl borate yields a boronic acid derivative in 77% yield, which is a valuable intermediate for Suzuki-Miyaura cross-coupling reactions [1]. This synthetic utility contrasts with the more common use of 4-bromoresorcinol to directly form dibrominated resorcinol dimers with aldehydes [2]. While both are used to create dimers, 2-bromoresorcinol's specific substitution pattern allows for a different set of derivatizations, including the formation of psoralenes and furocoumarins [3].

Heterocycle Synthesis Brominated Dimers Cross-Coupling

Optimal Research and Industrial Use Cases for 2-Bromoresorcinol Based on Verified Differential Evidence


Lead Generation in Antifungal Drug Discovery

As demonstrated by its direct antifungal activity (MIC of 32 µg/mL against C. albicans) , 2-bromoresorcinol can serve as a validated starting point for antifungal lead optimization programs. It can be used to synthesize focused libraries of derivatives to improve potency and selectivity, unlike the inactive parent resorcinol.

Scalable Synthesis of Novel Anti-Inflammatory Leads (Pesimquinolones)

2-Bromoresorcinol is an essential, non-substitutable building block for the concise, 5-step total synthesis of pesimquinolone I and its analogs [1]. The resulting compounds exhibit up to 114-fold more potent NO inhibition than indomethacin, making this a high-value route for procuring advanced anti-inflammatory candidates.

Development of Next-Generation Catalytic Antioxidants

2-Bromoresorcinol is the required precursor for synthesizing (alkyltelluro)resorcinols, a class of organotellurium antioxidants with catalytic activity ~65 times higher than diphenyl diselenide in a glutathione peroxidase-like assay [2]. This specific application is a key differentiator from other resorcinol isomers.

Construction of Functionalized Supramolecular Cavitands (Resorcinarenes)

Under optimized conditions (CH3CN/CF3SO3H), 2-bromoresorcinol efficiently cyclocondenses with aldehydes to yield halogenated resorcinarene tetramers with high stereoselectivity . These products possess a bromine functional handle, enabling subsequent divergent synthesis and modification for advanced materials and host-guest chemistry [3].

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